

Application Note: AT-007 (Govorestat) for Aldose Reductase Inhibition

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Compound of Interest		
Compound Name:	Tegacorat	
Cat. No.:	B15610750	Get Quote

Introduction

The polyol pathway is a metabolic route that converts glucose to fructose.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, the flux of glucose through the polyol pathway increases significantly.[2] The first and rate-limiting enzyme in this pathway, aldose reductase (AR), reduces glucose to sorbitol.[1][2] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SORD). [1] In conditions such as classic galactosemia, aldose reductase also converts galactose to the toxic metabolite galactitol.[3][4]

The accumulation of intracellular sorbitol and galactitol leads to osmotic stress and cellular damage, contributing to the long-term complications seen in diseases like Sorbitol Dehydrogenase (SORD) Deficiency and Galactosemia.[1][3] Consequently, aldose reductase is a key therapeutic target. AT-007 (govorestat) is a next-generation, potent, and selective Aldose Reductase Inhibitor (ARI) that is CNS-penetrant.[3] By blocking aldose reductase, AT-007 aims to prevent the accumulation of toxic sugar alcohols, thereby mitigating the progression of neurological and other systemic complications associated with these rare metabolic diseases. [5][6]

Therapeutic Rationale

AT-007 is in development for several rare neurological diseases, including:

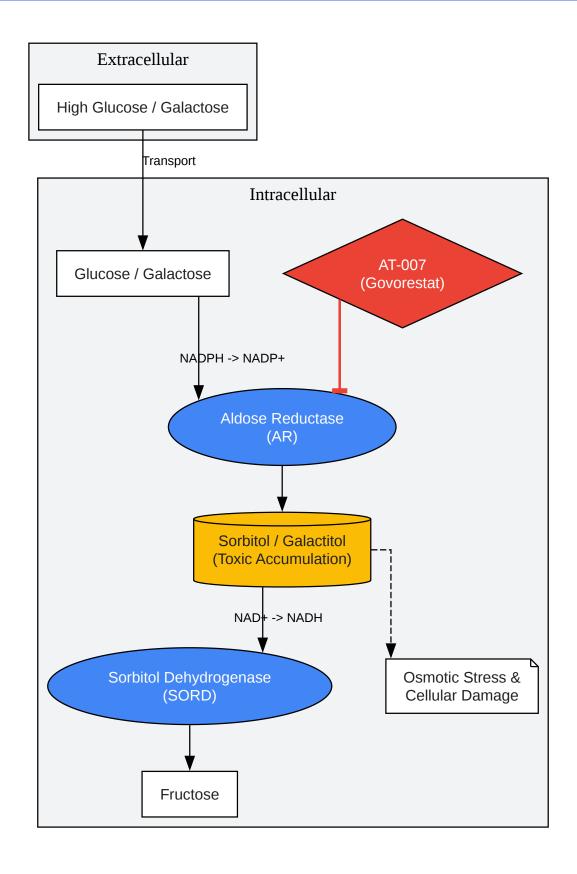


- Galactosemia: A genetic disorder where the inability to metabolize galactose leads to the
 accumulation of toxic galactitol, causing neurological damage and other long-term
 complications.[3] Clinical trials have shown that AT-007 significantly reduces plasma
 galactitol levels in both children and adults with Galactosemia.[7]
- Sorbitol Dehydrogenase (SORD) Deficiency: A progressive neuromuscular disease caused by the inability to metabolize sorbitol, leading to its toxic accumulation and resulting in neuronal dysfunction and degeneration.[3] In clinical trials, AT-007 has demonstrated significant reductions in blood sorbitol levels.[6]
- PMM2-CDG (Phosphomannomutase 2 Deficiency): A congenital disorder of glycosylation where imbalances in sugar metabolism pathways, including aldose reductase activity, contribute to the disease's pathology.[3]

This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of AT-007 on aldose reductase by measuring intracellular sorbitol levels in a human cell line.

Signaling Pathway





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Caption: The Polyol Pathway and the inhibitory action of AT-007.



Experimental Protocols Protocol 1: Cell-Based Aldose Reductase Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of AT-007 on aldose reductase activity by measuring intracellular sorbitol accumulation in Human Lens Epithelial (HLE) cells cultured under high glucose conditions.

1. Principle

HLE cells are incubated in a high-glucose medium to stimulate the polyol pathway, leading to the intracellular accumulation of sorbitol via aldose reductase. The cells are simultaneously treated with varying concentrations of AT-007. After incubation, cells are lysed, and the intracellular sorbitol concentration is measured using a colorimetric assay. The reduction in sorbitol levels in the presence of AT-007 is indicative of its inhibitory activity on aldose reductase.

- 2. Materials and Reagents
- Human Lens Epithelial (HLE) cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 5.5 mM glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- D-Glucose (sterile solution)
- AT-007 (Govorestat)
- DMSO (cell culture grade)
- Phosphate Buffered Saline (PBS), pH 7.4
- Cell Lysis Buffer (e.g., RIPA buffer)



- BCA Protein Assay Kit
- Sorbitol Assay Kit (Colorimetric)
- 96-well clear, flat-bottom cell culture plates
- Microplate reader
- 3. Cell Culture
- Culture HLE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Subculture cells every 2-3 days or when they reach 80-90% confluency.
- For the assay, seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
- 4. Assay Procedure
- Prepare Media:
 - Normal Glucose (NG) Medium: DMEM with 5.5 mM glucose + 2% FBS.
 - High Glucose (HG) Medium: DMEM with 5.5 mM glucose + 2% FBS, supplemented with D-glucose to a final concentration of 50 mM.
- Prepare AT-007 dilutions:
 - Prepare a 100 mM stock solution of AT-007 in DMSO.
 - \circ Perform serial dilutions in HG medium to obtain 2X final concentrations (e.g., from 200 pM to 2 μ M). Include a vehicle control (DMSO) in HG medium.
- Cell Treatment:
 - Remove the culture medium from the 96-well plate.
 - Wash the cells once with sterile PBS.



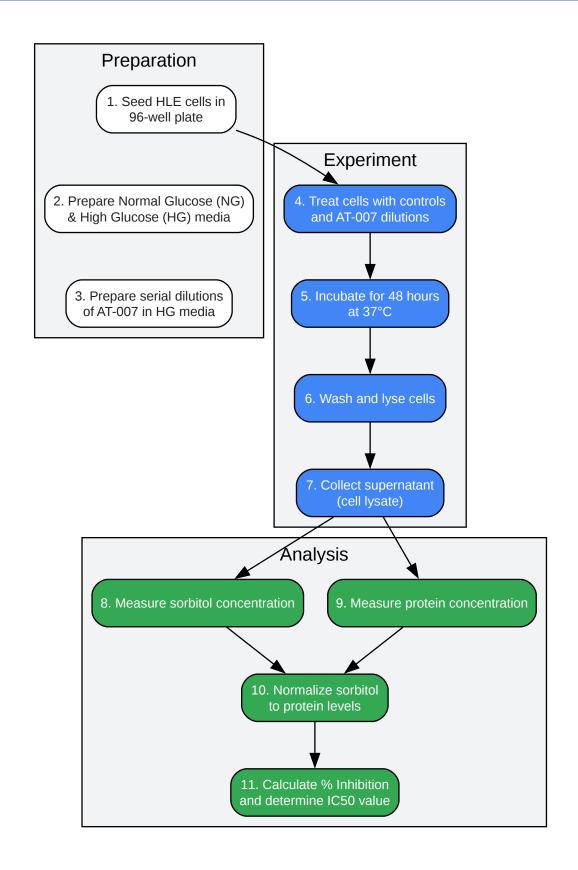
- Add 100 μL of the appropriate medium to each well:
 - Control Wells: NG Medium, HG Medium + Vehicle.
 - Test Wells: HG Medium with serially diluted AT-007.
- Incubate the plate at 37°C and 5% CO2 for 48 hours.
- Cell Lysis and Sample Preparation:
 - After incubation, remove the medium and wash the cells twice with ice-cold PBS.
 - Add 50 μL of ice-cold Cell Lysis Buffer to each well.
 - Incubate on ice for 15 minutes with gentle shaking.
 - Centrifuge the plate at 4°C for 10 minutes at 12,000 rpm to pellet cell debris.
 - Collect the supernatant (cell lysate) for sorbitol and protein measurement.
- Sorbitol Measurement:
 - Perform the sorbitol assay according to the manufacturer's instructions. Briefly, this
 involves an enzymatic reaction that leads to a colorimetric product, with absorbance
 measured at the appropriate wavelength (e.g., ~450 nm).
 - Use the cell lysates as samples. Create a standard curve using the provided sorbitol standards.
- Protein Measurement:
 - Determine the protein concentration in each cell lysate using a BCA Protein Assay Kit to normalize the sorbitol levels.
- 5. Data Analysis
- Calculate the sorbitol concentration in each sample using the standard curve.



- Normalize the sorbitol concentration to the protein concentration for each well (e.g., in nmol sorbitol/mg protein).
- Calculate the percentage of aldose reductase inhibition for each AT-007 concentration using the following formula: % Inhibition = [1 - (Sorbitol_AT007 - Sorbitol_NG) / (Sorbitol_HG -Sorbitol_NG)] * 100
- Plot the % Inhibition against the logarithm of the AT-007 concentration.
- Determine the IC50 value (the concentration of AT-007 that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

Experimental Workflow





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Caption: Workflow for the cell-based aldose reductase inhibition assay.



Data Presentation

Table 1: Hypothetical In Vitro Efficacy of AT-007 in HLE Cells

This table presents representative data from the cell-based assay described above.

AT-007 Conc. (nM)	Normalized Sorbitol (nmol/mg protein)	% Inhibition
0 (Vehicle)	25.4 ± 2.1	0%
0.1	13.1 ± 1.5	48.4%
1	6.8 ± 0.9	73.2%
10	3.2 ± 0.5	87.4%
100	2.1 ± 0.4	91.7%
1000	1.9 ± 0.3	92.5%
IC50 (nM)	0.12	

Data are represented as mean \pm standard deviation. Normal Glucose control yielded a normalized sorbitol level of 2.0 \pm 0.4 nmol/mg protein.

Table 2: Summary of Clinical Pharmacodynamic Data for AT-007 (Govorestat)

This table summarizes publicly available data on the reduction of toxic metabolites in patients treated with AT-007.



Disease	Population	Treatment Dose/Durati on	Biomarker	Mean Reduction from Baseline	Reference
Galactosemia	Adult Patients	20 mg/kg, 28 days	Plasma Galactitol	45% - 54%	[8]
Galactosemia	Adult Patients	20 and 40 mg/kg, multiple doses	Plasma Galactitol	~46% - 51%	[9]
SORD Deficiency	Adult Patients	20 mg/kg/day, up to 30 days	Whole Blood Sorbitol	66% (range 54-75%)	[6]
SORD Deficiency	Patients (16- 55 yrs)	Daily, 90 days	Blood Sorbitol	~52%	[10]

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